molecular formula C21H25N3O3S2 B2758483 4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-29-4

4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2758483
CAS RN: 850911-29-4
M. Wt: 431.57
InChI Key: NXMRDNGMILGKQD-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in the field of medical research. DTBZ is a benzothiazole derivative that has shown promise as a fluorescent imaging agent for the detection of beta-cell death in the pancreas.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on similar N-substituted imidazolylbenzamides or benzene-sulfonamides, including those with modifications around the benzamide and sulfonamide groups, indicates their potential in cardiac electrophysiological applications. These compounds have shown potency in in vitro assays, comparable to clinical trial candidates for treating arrhythmias, suggesting a pathway for developing new class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antifungal Agents

Another significant application is in the development of antimicrobial and antifungal agents. Derivatives of benzamide and benzothiazole have been explored for their efficacy against various bacterial and fungal strains. These efforts have led to the synthesis of compounds with promising inhibitory activities, which could contribute to new treatments for infections resistant to current antibiotics (Padalkar et al., 2016).

Anticancer Research

In the realm of oncology, derivatives of the benzamide and benzothiazole frameworks have been synthesized and evaluated for their pro-apoptotic and anticancer activities. Some compounds have demonstrated significant inhibitory effects on cancer cell lines, including melanoma, underscoring the potential for these molecules as scaffolds in anticancer drug development (Yılmaz et al., 2015).

Enzyme Inhibition Studies

The sulfonamide group, a common feature in these compounds, has been extensively studied for its enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and even certain cancers. Research into aromatic sulfonamide inhibitors highlights the nuanced role these compounds can play in modulating enzyme activity (Supuran et al., 2013).

Photophysical and Fluorescence Studies

Lastly, the chemical structure of 4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide lends itself to photophysical studies. Compounds within this family have been investigated for their fluorescent properties, which could have applications in bioimaging and as fluorescent sensors for detecting metal ions and other analytes (Padalkar et al., 2011).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-6-24(7-2)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(5)19-15(4)14(3)8-13-18(19)28-21/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMRDNGMILGKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

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